molecular formula C12H11ClN2O2 B178246 Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 110821-33-5

Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B178246
M. Wt: 250.68 g/mol
InChI Key: AUAPXECZFJCYSJ-UHFFFAOYSA-N
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Description

“Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate” is a chemical compound. Based on its name, it likely contains an ethyl group, a 4-chlorophenyl group, and a pyrazole ring .


Synthesis Analysis

While specific synthesis methods for “Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate” were not found, there are general methods for synthesizing similar compounds. For instance, chiral 1-phenylethylamine (α-PEA) has been used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis Methods : A range of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity under ultrasound irradiation. This method reduced reaction times significantly, offering an efficient pathway for creating similar compounds (Machado et al., 2011).
  • Molecular Structure Analysis : The synthesis and characterization of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate have been detailed, including its crystal and molecular structure, and Hirshfeld surface analysis (Achutha et al., 2017).

Biological Activity

  • Antimicrobial and Anticancer Properties : Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrated significant in vitro antimicrobial and higher anticancer activity compared to the reference drug doxorubicin (Hafez et al., 2016).
  • Potential Against Lung Cancer Cells : Synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showed inhibitory effects on A549 lung cancer cells, suggesting their potential as therapeutic agents (Zhang et al., 2008).

Chemical Modifications and Synthesis Routes

  • Novel Synthesis Routes : The title compound has been used to synthesize various condensed pyrazoles through cross-coupling reactions, showcasing its utility in creating complex molecular structures (Arbačiauskienė et al., 2011).
  • Versatile Condensation Processes : A novel synthesis method for pyrazolo[3,4-b]pyridine products from ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate was developed, highlighting the compound's role in creating new heterocyclic structures (Ghaedi et al., 2015).

properties

IUPAC Name

ethyl 1-(4-chlorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAPXECZFJCYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549896
Record name Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

CAS RN

110821-33-5
Record name Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of carbethoxymalonaldehyde (0.8 g, 5.55 mmol; obtained according to Panizzi, L. Gazz.Chim.Ital., 1946, 76, 56) in ethanol (25 mL) was treated with 4-chlorophenylhydrazine hydrochloride (1.0 g, 5.55 mmol) at reflux for 5 h. The resulting reddish mixture was concentrated to an oil that was purified by flash chromatography to give ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (0.68 g, 49%) as a white solid: mp 127°-128° C.; 1H NMR (80 MHz, CDCl3) δ (TMS) 8.37 (s, 1H, pyrazole), 8.09 (s, 1H, pyrazole), 7.67 (dt, Jt =2, Jd =9, 2H, arom), 7.44 (dt,Jt =2, Jd =9, 2H, arom), 4.35 (q, J=7, 2H, OCH2), 1.38 (t, J=7, 3H, OCH2CH3). Analysis calculated for C12H11ClN2O2 : C 57.50; H 4.42; N 11.17. Found: C 57.49; H 4.46; N 11.16.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Nakayama, Y Okada - The Journal of Organic Chemistry, 2023 - ACS Publications
Arene C–H aminations using catalytic amounts of a 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) photocatalyst are described. Benzene, which has an oxidation potential of 2.48 V (…
Number of citations: 4 pubs.acs.org
B Bieszczad, T Karl, A Rolka, P Nuernberger, R Kutta… - 2022 - chemrxiv.org
We report the first successful use of consecutive two-photon accumulation of visible light energy to obtain ultra-high oxidation potentials (> +3 V vs. saturated calomel electrode) enabled …
Number of citations: 3 chemrxiv.org
D Kralj, M Friedrich, U Grošelj, S Kiraly-Potpara… - Tetrahedron, 2009 - Elsevier
A seven-step synthesis of 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides 20 as the pyrazole analogues of histamine was developed. The synthesis starts with a three-…
Number of citations: 24 www.sciencedirect.com

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